Lipophilicity vs. 2,4-Dichlorophenol
The substitution of a methoxy group at the 5-position in DCMP reduces lipophilicity compared to the non-methoxylated analog 2,4-dichlorophenol (2,4-DCP). Calculated LogP values indicate that DCMP (LogP = -0.292) [1] is substantially more hydrophilic than 2,4-DCP, which has reported LogP values ranging from 2.8 to 3.2 depending on the estimation method [2]. This alteration affects the compound's partitioning behavior and membrane interaction kinetics.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = -0.292 |
| Comparator Or Baseline | 2,4-Dichlorophenol: LogP ≈ 2.8–3.2 |
| Quantified Difference | DCMP is approximately 3 log units more hydrophilic than 2,4-DCP |
| Conditions | Calculated LogP values from cheminformatics databases |
Why This Matters
Significantly different LogP values dictate distinct solubility, extraction, and chromatographic behavior, which is critical for analytical method development and formulation design.
- [1] ChemExper. 2,4-Dichloro-5-methoxyphenol: LogP and Physicochemical Data. View Source
- [2] PubChem. 2,4-Dichlorophenol: Compound Summary. CID 8449. View Source
